![molecular formula C18H12FN7O3S B2768844 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 941991-47-5](/img/structure/B2768844.png)

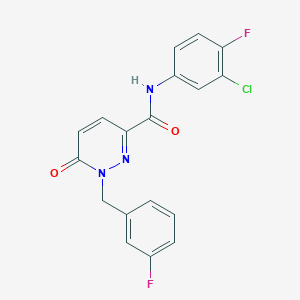

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

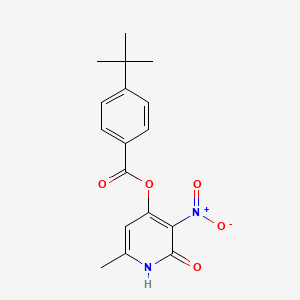

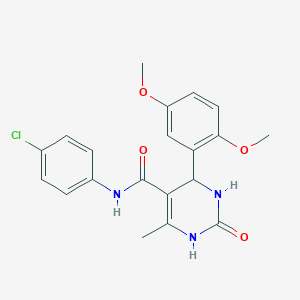

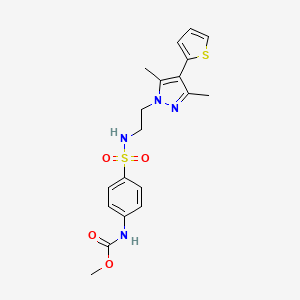

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a structure found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Similar compounds have been synthesized using aza-Wittig reactions .Scientific Research Applications

Radiosynthesis for PET Imaging

A study described the radiosynthesis of a fluorine-18 labeled compound, [18F]DPA-714, a selective ligand for the translocator protein (18 kDa), highlighting its potential for in vivo imaging using positron emission tomography (PET). This process involved a one-step nucleophilic substitution, indicating the utility of such compounds in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).

Molecular Probes for Receptor Studies

Another research effort focused on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, demonstrating their high affinity and selectivity as antagonists for the human A2A adenosine receptor. This study underscores the potential of structurally related compounds in serving as molecular probes for studying receptor interactions, which can be pivotal in drug development and understanding cellular signaling mechanisms (Kumar et al., 2011).

Antiasthma Agents

Compounds based on the triazolo[1,5-c]pyrimidine scaffold have been evaluated for their activity as mediator release inhibitors, suggesting a role in the development of antiasthma agents. This research illustrates the therapeutic potential of such compounds in modulating immune responses (Medwid et al., 1990).

Insecticidal Applications

A study on the synthesis of various heterocycles incorporating a thiadiazole moiety for potential use against the cotton leafworm, Spodoptera littoralis, highlights the diverse applicability of similar compounds in agriculture, particularly in pest management (Fadda et al., 2017).

Anticancer Agents

Research into the synthesis of 6-nitro- and 6-amino-s-triazolo[2,3-α]pyrimidines discusses the transformation of nitro compounds to amino derivatives, exploring their potential as anticancer agents. This signifies the ongoing exploration of heterocyclic compounds in the development of novel therapies for cancer (Makisumi, 1961).

Mechanism of Action

Target of Action

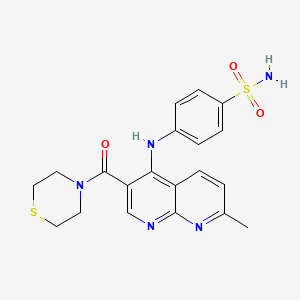

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific demethylase. These proteins play crucial roles in various cellular processes, including cell proliferation and migration .

Mode of Action

It’s worth noting that similar compounds have shown to bind reversibly to their targets, inhibiting their activity . For instance, one derivative potently inhibited USP28, showing selectivity over USP7 and LSD1 .

Biochemical Pathways

Inhibition of usp28 and lsd1 can affect various cellular processes, including cell proliferation and migration

Result of Action

Similar compounds have shown to inhibit the proliferation of various cancer cell lines . For instance, one derivative potently inhibited USP28, resulting in the inhibition of cell proliferation and migration .

properties

IUPAC Name |

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN7O3S/c19-11-1-5-13(6-2-11)25-17-16(23-24-25)18(21-10-20-17)30-9-15(27)22-12-3-7-14(8-4-12)26(28)29/h1-8,10H,9H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNRCGOHOSKFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2768776.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)